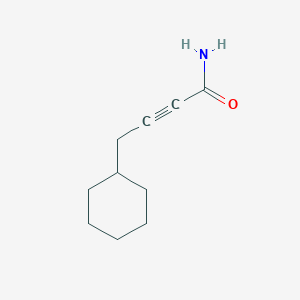
4-Cyclohexylbut-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylbut-2-ynamide is an organic compound characterized by the presence of a cyclohexyl group attached to a but-2-ynamide moiety. This compound is part of the ynamide family, which is known for its unique reactivity due to the polarized triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry.
Méthodes De Préparation
The synthesis of 4-Cyclohexylbut-2-ynamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with but-2-ynoic acid or its derivatives under appropriate conditions. The reaction typically requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
4-Cyclohexylbut-2-ynamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amide derivatives.
Substitution: The ynamide moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the leaving group.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [2 + 2 + 2] cycloaddition with cyanamides to form heterocyclic compounds.
Common reagents used in these reactions include triflic acid, palladium catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Cyclohexylbut-2-ynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s unique reactivity makes it useful in the development of biologically active molecules and potential drug candidates.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylbut-2-ynamide involves its interaction with molecular targets through its polarized triple bond. This interaction can lead to the formation of reactive intermediates, such as keteniminium ions, which can further react with nucleophiles or electrophiles . The compound’s ability to undergo various chemical transformations makes it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
4-Cyclohexylbut-2-ynamide can be compared with other ynamides, such as:
- N-Phenylbut-2-ynamide
- N-Methylbut-2-ynamide
- N-Benzylbut-2-ynamide
These compounds share the ynamide moiety but differ in the substituents attached to the nitrogen atom. The cyclohexyl group in this compound provides unique steric and electronic properties, making it distinct from its analogs .
Propriétés
Numéro CAS |
920287-05-4 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
4-cyclohexylbut-2-ynamide |
InChI |
InChI=1S/C10H15NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9H,1-3,5-7H2,(H2,11,12) |
Clé InChI |
PBAPXCWTIQQZON-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC#CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



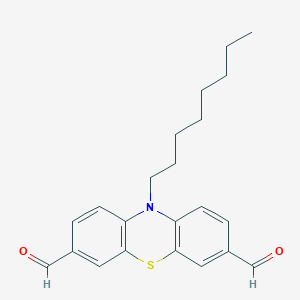
![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)

![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
![[3-({[Tri(propan-2-yl)silyl]oxy}methyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14187983.png)
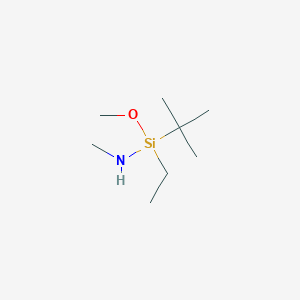
![6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide](/img/structure/B14187991.png)
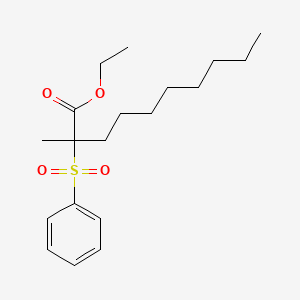
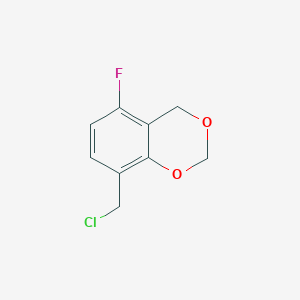
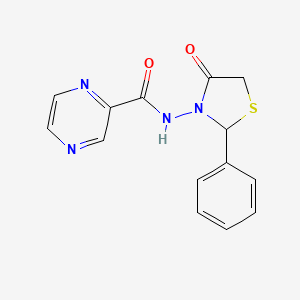

![(2R)-2-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14188042.png)
![4,4'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]dibenzaldehyde](/img/structure/B14188052.png)
